3-Chloropropane-1-sulfonamide

描述

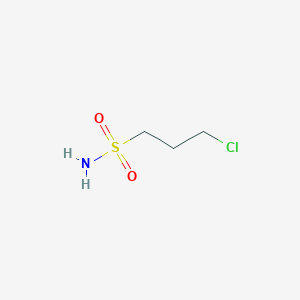

3-Chloropropane-1-sulfonamide is an organic compound with the molecular formula C3H8ClNO2S and a molecular weight of 157.62 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a chlorinated propane chain. This compound is typically found as a solid and is known for its solubility in water and various organic solvents .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropropane-1-sulfonamide generally involves the reaction of 3-chloropropane with ammonia to form 3-chloropropanamine. This intermediate is then reacted with sulfurous acid under alkaline conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs continuous flow protocols for the synthesis of sulfonyl chlorides from disulfides and thiols, using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for oxidative chlorination . This method ensures high yield and purity of the final product.

化学反应分析

Types of Reactions: 3-Chloropropane-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or amines in the presence of a base.

Oxidation: Reagents such as hydrogen peroxide or N-chlorosuccinimide (NCS).

Major Products:

Substitution: Formation of sulfonamide derivatives.

Oxidation: Conversion to sulfonyl chlorides or other oxidized forms.

科学研究应用

Medicinal Chemistry

Antibacterial Properties

3-Chloropropane-1-sulfonamide belongs to the sulfonamide class of antibiotics, which are known for their broad-spectrum antibacterial activity. These compounds inhibit bacterial growth by interfering with folate synthesis, a critical metabolic pathway in bacteria. Research indicates that sulfonamides can be effective against both Gram-positive and select Gram-negative bacteria, although resistance has been observed in some strains like Pseudomonas aeruginosa .

Case Study: Enhanced Antimicrobial Activity

A study highlighted the increased antibacterial efficacy of sulfonamide derivatives when combined with transition metal complexes, such as Ru(III) . The coordination of this compound with Ru(III) ions demonstrated enhanced antimicrobial properties against resistant bacterial strains, allowing for reduced dosages while maintaining effectiveness.

Drug Development

Pharmaceutical Formulations

This compound is utilized in the formulation of various pharmaceutical compounds aimed at treating infections. Its derivatives have been explored for their potential in treating respiratory diseases and other infections due to their ability to inhibit bacterial growth effectively .

Table 1: Pharmaceutical Applications of this compound

Biochemical Research

Binding Interactions with Biomolecules

Research has shown that this compound exhibits significant binding affinity to various biomolecules, which is crucial for understanding its mechanism of action in biological systems. Studies have quantified these interactions using parameters such as binding affinity and stoichiometry, providing insights into its pharmacodynamics .

Table 2: Binding Affinity Studies

| Biomolecule | Binding Affinity (M^-1) | Observations |

|---|---|---|

| Calf Thymus DNA | >10^6 | Strong interaction indicating potential for DNA targeting |

| Bacterial Enzymes | >10^5 | Inhibition observed in enzyme assays |

Environmental Applications

Toxicological Studies

The environmental impact of sulfonamides, including this compound, has been a subject of research due to their persistence and potential toxicity. Studies have indicated that these compounds can affect microbial communities in soil and water systems, raising concerns about their ecological effects .

Case Study: Environmental Persistence

A study examined the degradation pathways of sulfonamides in wastewater treatment facilities, highlighting the challenges posed by their stability and potential accumulation in aquatic ecosystems . This research underscores the need for effective treatment strategies to mitigate environmental risks.

作用机制

The mechanism of action of 3-Chloropropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity or altering receptor function. This compound’s effects are mediated through pathways involving the inhibition of folate metabolism, which is crucial for DNA synthesis in bacteria .

相似化合物的比较

3-Chloropropanesulfonyl Chloride: An intermediate used in the preparation of enzymatic inhibitors.

4-Nitrophenylsulfonyltryptophan: A novel sulfonamide compound used in structural and computational studies.

Uniqueness: 3-Chloropropane-1-sulfonamide is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and applications. Its ability to act as a versatile intermediate in organic synthesis and its potential in medicinal chemistry distinguish it from other sulfonamide derivatives .

生物活性

3-Chloropropane-1-sulfonamide (CAS Number: 13614818) is a sulfonamide compound with notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antibacterial and antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₃H₈ClNO₂S. Its structure consists of a chloropropane backbone with a sulfonamide functional group, which is characteristic of many biologically active sulfonamides. This structural feature is crucial for its interaction with biological targets.

Antibacterial Activity

Sulfonamides, including this compound, are known for their antibacterial properties. They primarily exert their effects by inhibiting bacterial folate synthesis. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is essential for synthesizing folate from para-aminobenzoic acid (PABA) .

Efficacy Against Gram-positive and Gram-negative Bacteria

Studies have shown that this compound exhibits varying degrees of effectiveness against different bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Low |

| Streptococcus pneumoniae | High |

The compound's efficacy can be enhanced when used in combination with transition metal complexes, such as Ru(III), which have been shown to increase antibacterial activity against resistant strains .

The antiviral mechanism often involves the inhibition of viral glycoproteins or interference with the viral replication cycle. For example, certain sulfonamide derivatives have been reported to inhibit the entry of viruses by blocking their glycoprotein interactions with host cell receptors .

Case Studies and Research Findings

Several studies have highlighted the biological activity of sulfonamides, including this compound:

- Antibacterial Efficacy : A study demonstrated that this compound showed a significant reduction in bacterial viability in vitro, particularly against Staphylococcus aureus strains resistant to conventional antibiotics .

- Antiviral Potential : In another study focusing on structurally similar compounds, it was found that specific sulfonamide derivatives exhibited IC50 values below 5 μM against various viral strains, suggesting potential for further development as antiviral agents .

Safety and Toxicity

While sulfonamides are generally well-tolerated, they can cause adverse effects such as allergic reactions and hematological disorders in some individuals. The safety profile of this compound specifically requires further investigation to establish its therapeutic window and potential toxicity .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-chloropropane-1-sulfonamide, and what key reagents are involved?

- Methodological Answer : The synthesis typically involves the reaction of 3-chloropropane sulfonyl chloride with amines (e.g., tert-butylamine) in anhydrous solvents like dichloromethane or THF. Catalysts such as triethylamine are used to neutralize HCl byproducts. The reaction is conducted under nitrogen to prevent hydrolysis of the sulfonyl chloride intermediate. Purification via recrystallization or column chromatography ensures high purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : To confirm the presence of tert-butyl groups (δ ~1.2 ppm for CH₃) and sulfonamide protons (δ ~6-7 ppm).

- HPLC/GC-MS : To quantify purity and detect organic impurities.

- Elemental analysis : To validate molecular composition (C, H, N, S, Cl).

- FT-IR : To identify sulfonamide S=O stretches (~1350-1150 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks.

- Store the compound in a cool, dry environment away from strong oxidizers.

- Dispose of waste via approved hazardous waste channels .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

- Methodological Answer : Employ a Design of Experiments (DoE) approach to test variables:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance amine reactivity.

- Temperature : Elevated temperatures (40-60°C) accelerate reaction kinetics but risk side reactions.

- Stoichiometry : Excess amine (1.2–1.5 eq.) drives the reaction to completion.

Monitor progress via TLC and optimize quenching/purification steps to minimize losses .

Q. What are the common byproducts formed during sulfonamide synthesis, and how can they be identified and mitigated?

- Methodological Answer :

- Byproducts : Unreacted sulfonyl chloride, disubstituted sulfonamides, or hydrolyzed sulfonic acids.

- Identification : Use LC-MS to detect molecular ions corresponding to byproducts (e.g., m/z for disubstituted derivatives).

- Mitigation : Control reaction time, use anhydrous conditions, and employ scavengers (e.g., molecular sieves) to absorb moisture .

Q. How do structural modifications (e.g., tert-butyl vs. cyclopropyl substituents) influence the reactivity of this compound derivatives?

- Methodological Answer :

- Steric effects : Bulky groups (tert-butyl) slow nucleophilic attacks but enhance stability.

- Electronic effects : Electron-withdrawing substituents (e.g., cyclopropyl) increase sulfonamide acidity, affecting solubility and reactivity.

Compare reaction kinetics (via NMR or UV-Vis monitoring) and stability under thermal stress (TGA/DSC) .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Reproduce experiments : Validate synthetic procedures using identical reagents and conditions.

- Cross-validate with advanced techniques : Use 2D NMR (COSY, HSQC) to resolve peak overlaps.

- Reference standards : Compare data with commercially available analogs (e.g., 3-cyclopropylpropan-1-amine hydrochloride) to identify systematic errors .

Q. Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing variability in sulfonamide synthesis yields?

- Methodological Answer :

- ANOVA : To assess the significance of variables (temperature, solvent).

- Regression analysis : To model yield as a function of reaction parameters.

- Outlier detection : Use Grubbs’ test to exclude anomalous data points .

Q. How can computational chemistry tools aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT calculations : Predict transition states and activation energies for nucleophilic substitution pathways.

- Molecular docking : Study interactions with biological targets (e.g., enzymes) to design derivatives with enhanced activity.

- Solvent modeling : COSMO-RS simulations to optimize solvent selection .

Q. Safety and Environmental Considerations

Q. What are the environmental persistence and degradation pathways of this compound?

属性

IUPAC Name |

3-chloropropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClNO2S/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSSNRWVQWLVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545065 | |

| Record name | 3-Chloropropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35578-28-0 | |

| Record name | 3-Chloropropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。